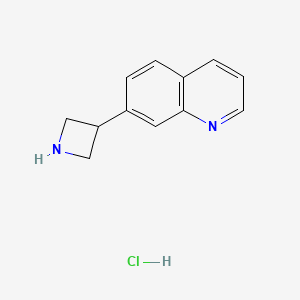
7-(3-Azetidinyl)quinoline Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32662244 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662244 typically involves a series of chemical reactions that require specific reagents and conditions. One common method includes the reaction of a triazolo ring compound with methanesulfonate to form a crystal structure . The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of MFCD32662244 is designed to be efficient and scalable. The preparation method is simple and suitable for large-scale production, ensuring that the compound has good solubility and stability, which is crucial for its storage and use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
MFCD32662244 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The reactions involving MFCD32662244 often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions may involve halogens or other reactive groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may produce oxides, while reduction may yield alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted compounds, depending on the nature of the substituent.
Wissenschaftliche Forschungsanwendungen
MFCD32662244 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Medicine: MFCD32662244 is investigated for its potential therapeutic properties and its role in drug development.
Industry: The compound is used in the production of various industrial products due to its stability and reactivity
Wirkmechanismus
The mechanism of action of MFCD32662244 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a series of biochemical reactions that result in its desired effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
MFCD32662244 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Triazolo ring compounds: These compounds share a similar core structure but may differ in their functional groups and reactivity.
Methanesulfonate derivatives: These compounds have similar solubility and stability properties but may vary in their specific applications and effects .
Eigenschaften
Molekularformel |
C12H13ClN2 |
|---|---|
Molekulargewicht |
220.70 g/mol |
IUPAC-Name |
7-(azetidin-3-yl)quinoline;hydrochloride |
InChI |
InChI=1S/C12H12N2.ClH/c1-2-9-3-4-10(11-7-13-8-11)6-12(9)14-5-1;/h1-6,11,13H,7-8H2;1H |
InChI-Schlüssel |
GUNMTSKPJKRMML-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC3=C(C=CC=N3)C=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


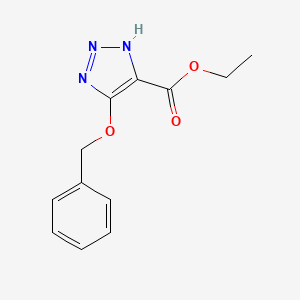

![5-[2-(Boc-amino)-3-methoxy-3-oxopropyl]thiophene-2-boronic Acid Pinacol Ester](/img/structure/B13700313.png)
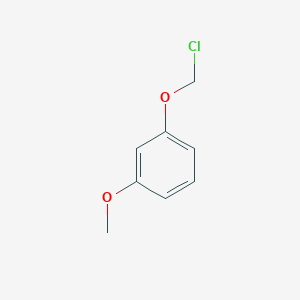
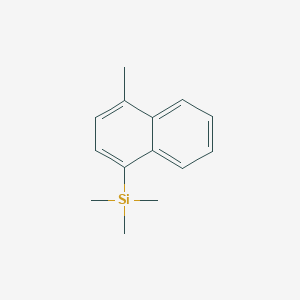
![2-[(1-Boc-4-piperidyl)methyl]pyrimidine](/img/structure/B13700338.png)


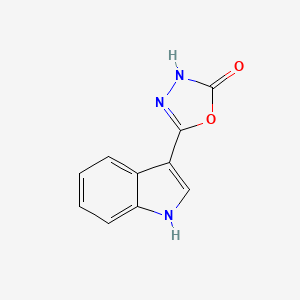

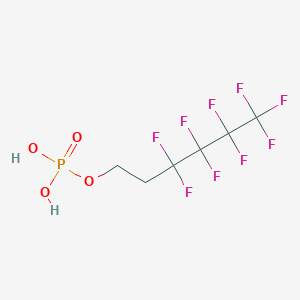

![1-[3-(Trifluoromethyl)-4-chlorophenyl]guanidine](/img/structure/B13700388.png)

